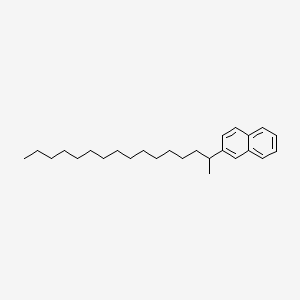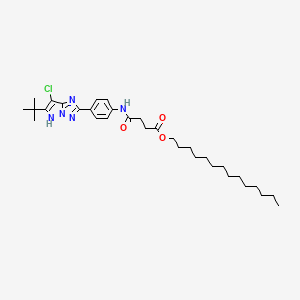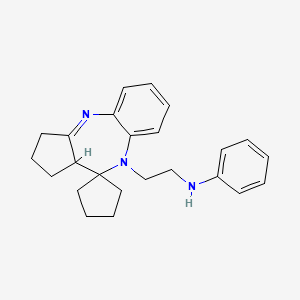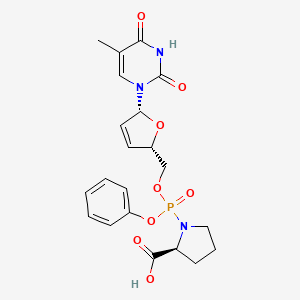
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is a compound that combines the properties of oxepan-2-one, a cyclic ester, and 2,2,4-trimethylpentane-1,3-diol, a branched diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol typically involves the polymerization of oxepan-2-one (also known as ε-caprolactone) with 2,2,4-trimethylpentane-1,3-diol. This reaction is usually catalyzed by an organometallic catalyst such as tin(II) 2-ethylhexanoate. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete polymerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes to achieve high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol component can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group in oxepan-2-one can be reduced to form alcohols.
Substitution: The hydroxyl groups in 2,2,4-trimethylpentane-1,3-diol can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while reduction of the ester can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Wissenschaftliche Forschungsanwendungen
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes ring-opening polymerization to form long-chain polymers. The diol component can form hydrogen bonds and interact with other molecules, influencing the physical properties of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane:
Uniqueness
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a cyclic ester and a branched diol, providing distinct properties such as biodegradability, biocompatibility, and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Eigenschaften
CAS-Nummer |
72018-11-2 |
|---|---|
Molekularformel |
C14H28O4 |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
oxepan-2-one;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.C6H10O2/c1-6(2)7(10)8(3,4)5-9;7-6-4-2-1-3-5-8-6/h6-7,9-10H,5H2,1-4H3;1-5H2 |
InChI-Schlüssel |
QDVNDMUZDHXNLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)CO)O.C1CCC(=O)OCC1 |
Verwandte CAS-Nummern |
72018-11-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


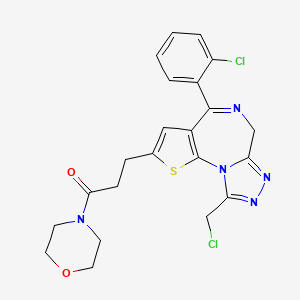
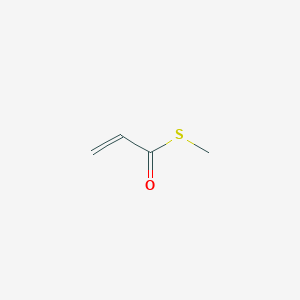
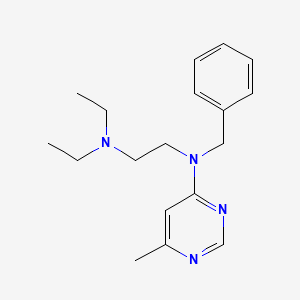
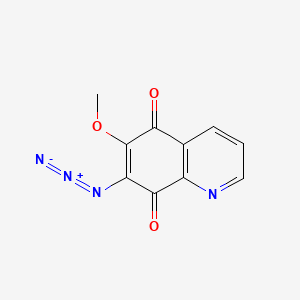


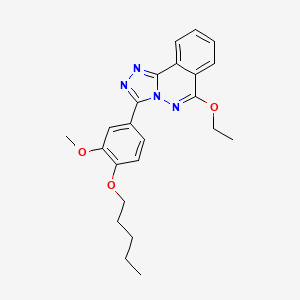
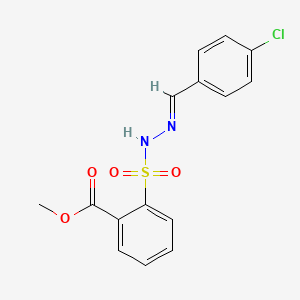
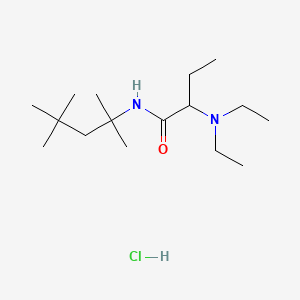
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
